![molecular formula C24H26N4O5 B2514563 N-(2,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1116084-25-3](/img/structure/B2514563.png)
N-(2,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological applications. The papers provided detail various synthetic approaches for different benzamide compounds. For instance, the synthesis of N-(4-methylbenzyl)benzamide was achieved using CuI as a catalyst and involved the growth of single crystals using the slow evaporation solution technique . Another study reported the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, highlighting the compound's relevance in drug chemistry . Additionally, a series of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides were prepared and evaluated for gastrokinetic activity . The synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono analogs was also described, showcasing a one-step reaction process .
Molecular Structure Analysis
The molecular structure of these benzamide derivatives is crucial for their biological activity. Single-crystal X-ray diffraction was used to determine the crystal structure of N-(4-methylbenzyl)benzamide, revealing an orthorhombic lattice and noncentrosymmetric space group . The crystal structure was found to be stabilized by intermolecular N—H⋯O hydrogen bonds and weak C—H⋯π interactions . In another study, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined, belonging to the monoclinic system . The structures of two novel carboxamides were elucidated by X-ray crystallography, providing insights into their antioxidant activities .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives are diverse and tailored to produce specific functional groups and molecular frameworks. The use of CuI as a catalyst in the synthesis of N-(4-methylbenzyl)benzamide indicates a potential cross-coupling reaction . The formation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides from 4-aminophenazone suggests a condensation reaction . The preparation of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides likely involves nucleophilic substitution and alkylation steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are characterized by various analytical techniques. Fourier transform IR, NMR, and high-resolution mass spectrometry were used to identify functional groups and confirm the structure of N-(4-methylbenzyl)benzamide . Optical properties such as transmittance, optical band gap, and UV cutoff wavelength were determined through linear optical spectroscopy . Dielectric measurements and Vickers micro-hardness technique were employed to assess the mechanical strength and piezoelectric properties . The thermal stability and melting point were also investigated . For the synthesized carboxamides, antioxidant activities were screened, indicating moderate to significant radical scavenging activity .
科学的研究の応用
Enzyme Inhibition
Compounds with morpholine structures have been investigated for their inhibitory effects on various enzymes. For instance, aromatic sulfonamide inhibitors have shown potent inhibition against carbonic anhydrase isoenzymes, indicating potential therapeutic applications in conditions where enzyme modulation is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).
Cancer Research
Research on imine derivatives of oxyresveratrol indicates potential for antioxidative and neuroprotective properties, suggesting a promising avenue for cancer research and the development of neuroprotective agents (Hur, Kim, Lee, Lee, & Choi, 2013).
Antimicrobial Activity
The synthesis and biological evaluation of various compounds have revealed significant antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents. For example, some pyridazinone-acetohydrazide derivatives showed activity against Gram-positive and Gram-negative bacteria (Sukuroglu, Onkol, Onurdağ, Akalın, & Şahin, 2012).
Material Science
Compounds with morpholine and pyrazine structures have been explored for their potential in material science, including the development of novel polymers with specific functional groups for various applications. This includes the synthesis of polyesteramides with pendant functional groups, indicating potential use in creating materials with tailored properties (Veld, Dijkstra, & Feijen, 1992).
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5/c1-30-20-8-5-18(21(15-20)31-2)16-27-23(29)17-3-6-19(7-4-17)33-24-22(25-9-10-26-24)28-11-13-32-14-12-28/h3-10,15H,11-14,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBQKZMZBLZMPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2514482.png)
![(E)-2-(4-Methylphenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2514485.png)
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2514486.png)
![Methyl 2-[({[4-oxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B2514487.png)
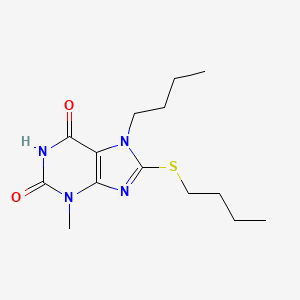
![5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B2514489.png)
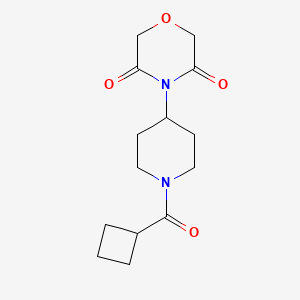


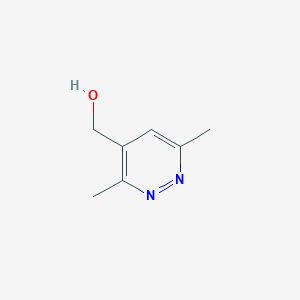

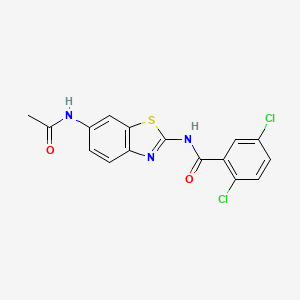
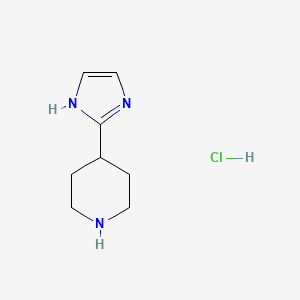
![methyl 5-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2514503.png)